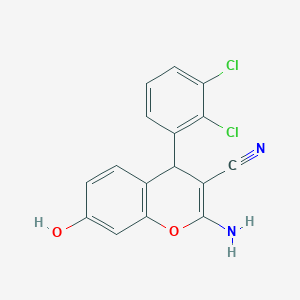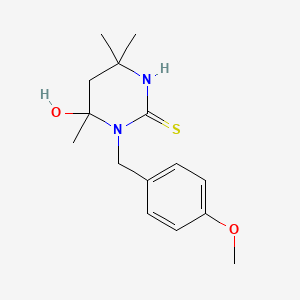![molecular formula C19H22O3 B4893553 propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, also known as PMP, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.
Wirkmechanismus
The mechanism of action of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves its binding to PPARs, which leads to the activation of these receptors. Once activated, PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as PPAR response elements (PPREs). This results in the regulation of gene expression, leading to the biological effects of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate.
Biochemical and Physiological Effects:
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride and cholesterol levels in the blood, improve insulin sensitivity, and reduce inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in lab experiments is its ability to activate PPARs, which allows for the study of the biological effects of these receptors. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is also relatively easy to synthesize and has a high yield. However, one limitation of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is its potential to have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. One area of research is the development of more selective PPAR agonists that can target specific PPAR isoforms. Another area of research is the investigation of the potential therapeutic applications of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, the role of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in the regulation of circadian rhythms and the gut microbiome is an emerging area of research.
Synthesemethoden
The synthesis of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves the reaction of 4'-methyl-4-biphenylcarboxylic acid with propargyl alcohol in the presence of a catalyst. The resulting propargyl ester is then reacted with hydrogen peroxide and a base to form propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. The overall yield of this synthesis method is about 60%.
Wissenschaftliche Forschungsanwendungen
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been widely used in scientific research due to its ability to activate PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and insulin sensitivity, respectively. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
propyl 2-[4-(4-methylphenyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-19(20)15(3)22-18-11-9-17(10-12-18)16-7-5-14(2)6-8-16/h5-12,15H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGYGNAJGGSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)